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Compound of Interest

Compound Name: 2-Methyl-5-nitronicotinic acid

Cat. No.: B1346449

Nicotinic acid (Niacin or Vitamin B3) and its derivatives are fundamental scaffolds in medicinal
chemistry and drug development, exhibiting a wide range of biological activities.[1] The
introduction of a nitro group onto the pyridine ring, a classic example of electrophilic aromatic
substitution, serves as a critical synthetic step. This functionalization not only modifies the
electronic properties of the molecule, potentially enhancing its biological efficacy, but also
provides a versatile chemical handle for further derivatization. 2-Methyl-5-nitronicotinic acid
(CAS No: 59290-81-2) is a key building block for synthesizing more complex molecules,
including potential anti-inflammatory agents and other pharmacologically active compounds.[2]

This application note provides a comprehensive, field-tested protocol for the nitration of 2-
methylnicotinic acid. It is designed for researchers, chemists, and drug development
professionals, emphasizing a deep understanding of the reaction mechanism, stringent safety
protocols, and robust analytical characterization of the final product.

Pillar 1: Reaction Mechanism and Regioselectivity

The nitration of an aromatic ring is a cornerstone of organic synthesis. The reaction proceeds
via an electrophilic aromatic substitution (EAS) mechanism. In this specific protocol, a
combination of concentrated nitric acid and sulfuric acid, commonly known as "mixed acid," is
employed to generate the highly reactive electrophile, the nitronium ion (NOz2%).

Mechanism of Nitronium lon Formation:
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Sulfuric acid, being the stronger acid, protonates nitric acid. This is followed by the loss of a
water molecule to form the linear and highly electrophilic nitronium ion.[3][4][5]

e Protonation of Nitric Acid: H2SO4 + HNOs =& H2NO3* + HSOa4~
e Formation of Nitronium lon: H2NO3* & NO2* + H20

Once formed, the nitronium ion is attacked by the 1t-electron system of the 2-methylnicotinic
acid ring. The pyridine ring is inherently electron-deficient and thus less reactive towards EAS
than benzene. The position of nitration is directed by the existing substituents. The carboxylic
acid group (-COOH) is a deactivating, meta-directing group, while the methyl group (-CHs) is
an activating, ortho/para-directing group. The combined influence of these groups, along with
the electronic nature of the pyridine nitrogen, directs the incoming nitro group primarily to the 5-
position, away from the steric hindrance of the adjacent methyl group and in a meta-position
relative to the carboxyl group.

A subsequent deprotonation step restores the aromaticity of the ring, yielding the final product,
2-methyl-5-nitronicotinic acid.
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Figure 1: Mechanism of Nitration

Pillar 2: Experimental Protocol & Workflow

This protocol is a self-validating system, where careful control of reaction parameters ensures
reproducibility and high purity of the final product.

Materials and Reagents
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Molecular ] ]
Reagent CAS Number Purity Supplier
Formula
2-Methylnicotinic ) )
) 3222-55-7 C7H7NO:2 >98% Sigma-Aldrich
Acid
Sulfuric Acid ) L
7664-93-9 H2S04 95-98% Fisher Scientific
(Conc.)
Nitric Acid
7697-37-2 HNOs ~70% J.T. Baker
(Conc.)
Deionized Water 7732-18-5 H20 N/A In-house
Methanol 67-56-1 CH3OH ACS Grade VWR
Crushed Ice N/A H20 N/A In-house
Equipment

Three-necked round-bottom flask (250 mL)

Mechanical stirrer

Thermometer

Dropping funnel

Ice-salt bath

Buchner funnel and filter flask

Standard laboratory glassware (beakers, graduated cylinders)
Rotary evaporator (optional)

Melting point apparatus

FT-IR, NMR Spectrometers
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Detailed Step-by-Step Methodology

PART A: Reaction Setup and Execution

» Acid Dissolution: In a 250 mL three-necked flask equipped with a mechanical stirrer and
thermometer, carefully add 60 mL of concentrated sulfuric acid. Begin stirring and cool the
flask to 0-5 °C using an ice-salt bath.

o Causality: Sulfuric acid serves as the solvent and the catalyst for generating the nitronium
ion. Pre-cooling is essential to manage the heat generated upon dissolution of the starting
material.

o Substrate Addition: Slowly and portion-wise, add 13.7 g (0.1 mol) of 2-methylnicotinic acid to
the cold, stirred sulfuric acid. Ensure the temperature is maintained below 10 °C during the
addition. Continue stirring until all the solid has dissolved.

o Causality: Slow addition prevents localized overheating which could lead to degradation of
the starting material.

o Preparation of Nitrating Mixture: In a separate beaker, carefully add 15 mL of concentrated
sulfuric acid and cool it to 0-5 °C. To this, slowly add 9.0 mL (~0.2 mol) of concentrated nitric
acid with continuous stirring and cooling.

o Causality: This "mixed acid" generates the nitronium ion. The mixing process is highly
exothermic and must be done slowly and with cooling to prevent uncontrolled temperature
rise and potential hazards.[6]

» Nitration Reaction: Transfer the cold nitrating mixture to a dropping funnel. Add the mixture
dropwise to the solution of 2-methylnicotinic acid over a period of 45-60 minutes. Critically,
maintain the internal reaction temperature between 5-10 °C throughout the addition.

o Causality: This is the most critical step. Slow, controlled addition of the nitrating agent
prevents the reaction from becoming too exothermic, which would risk thermal runaway
and the formation of unwanted byproducts.[7][8]

e Reaction Completion: After the addition is complete, allow the reaction mixture to stir at 5-10
°C for an additional 2 hours to ensure the reaction proceeds to completion.
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PART B: Product Work-up and Purification

e Quenching: Prepare a large beaker containing approximately 300 g of crushed ice. With
vigorous stirring, carefully and slowly pour the reaction mixture onto the ice. A precipitate will
form.

o Causality: Pouring the acidic mixture onto ice serves two purposes: it safely quenches the
reaction by diluting the strong acids and rapidly cools the solution, causing the organic
product, which is insoluble in the aqueous acidic medium, to precipitate out.[6][8]

« |solation: Allow the ice to melt, then let the mixture stir for another 30 minutes to ensure
complete precipitation. Isolate the solid product by vacuum filtration using a Buchner funnel.

e Washing: Wash the filter cake thoroughly with several portions of cold deionized water until
the washings are neutral to pH paper. This removes any residual sulfuric and nitric acids.

o Causality: Removing residual acid is crucial for the stability of the product and for
obtaining accurate analytical data.

 Purification (Recrystallization): Transfer the crude solid to a beaker and recrystallize from a
minimal amount of hot methanol. Dissolve the crude product in boiling methanol, then allow it
to cool slowly to room temperature, followed by further cooling in an ice bath to maximize
crystal formation.

e Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold
methanol, and dry under vacuum at 50 °C to a constant weight.

Quantitative Data Summary
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Parameter

Value

Moles of 2-Methylnicotinic Acid

0.1 mol

Volume of Conc. H2S0a

75 mL (total)

Volume of Conc. HNO3 9.0 mL
Reaction Temperature 5-10 °C
Reaction Time 3 hours

Expected Product

2-Methyl-5-nitronicotinic acid[9]

Molecular Weight

182.14 g/mol [9]

Theoretical Yield

18.21g

Expected Yield

15.5 - 16.4 g (85-90%)

Pillar 3: Trustworthiness through Safety

Nitration reactions are inherently hazardous and demand strict adherence to safety protocols. A

failure to respect these procedures can lead to severe accidents.[7][10]

Corrosivity & Oxidizing Hazard: Concentrated sulfuric and nitric acids are extremely

corrosive and can cause severe chemical burns upon contact.[11][12][13] Nitric acid is also a

powerful oxidizing agent and can react violently with organic materials.[10][13]

Thermal Runaway: The reaction is highly exothermic. Inadequate cooling can lead to a rapid,

uncontrolled increase in temperature (thermal runaway), which can cause violent boiling,

pressure buildup, and potential explosion.[7]

Toxic Fumes: The reaction may produce toxic nitrogen dioxide (NO2) gas, which is harmful if

inhaled.[11]

Mandatory Safety Measures

o Engineering Controls: All steps MUST be performed inside a certified chemical fume hood

with adequate ventilation. An emergency safety shower and eyewash station must be readily

accessible.[11][12]
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o Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a
chemical-resistant lab coat, and acid-resistant gloves (e.g., butyl rubber or Viton).[11][13]

» Handling Procedures: Always add acid slowly to other liquids, especially when preparing the
mixed acid and quenching the reaction. Never add water to concentrated acid.

» Spill Response: Have a spill containment kit with a neutralizing agent (e.g., sodium
bicarbonate) readily available.[10][12]

» Waste Disposal: Acidic agueous waste must be neutralized with a base (e.g., sodium
bicarbonate or calcium carbonate) before disposal according to institutional guidelines.
Organic waste containing the product or solvent must be collected in a designated
hazardous waste container.[10]

Product Characterization

Confirming the identity and purity of the synthesized 2-methyl-5-nitronicotinic acid is
essential.

» Appearance: Off-white to pale yellow solid.
e Melting Point: Literature value can be used for comparison.
e FT-IR (KBr, cm™2):
o ~3100-2500 (broad, O-H stretch of carboxylic acid)
o ~1700 (C=0 stretch of carboxylic acid)
o ~1530 and ~1350 (asymmetric and symmetric N-O stretch of nitro group)[14]
o ~1600 (C=C aromatic ring stretch)
e 1HNMR (DMSO-ds, 6 ppm):
o ~13.5 (s, 1H, -COOH)

o ~9.1 (d, 1H, H-6)
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o ~8.7 (d, 1H, H-4)
o ~2.7 (s, 3H, -CHs)

e Mass Spectrometry (ESI-): m/z 181.0 [M-H]~.

Visualization of Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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